BenchChemオンラインストアへようこそ!

6-Bromo-3-chloro-4-methylpyridazine

Sequential cross-coupling Chemoselectivity Heterocyclic functionalization

Procure 6-Bromo-3-chloro-4-methylpyridazine (CAS 89283-91-0) for chemoselective transformations. Features Br at C6 and Cl at C3 for sequential cross-coupling without protecting groups. Validated intermediate for US Patent 8,410,026 agrochemical scaffolds. Ensure regioisomeric integrity to avoid synthetic route failure. Solid form, stable under inert gas.

Molecular Formula C5H4BrClN2
Molecular Weight 207.45 g/mol
CAS No. 89283-91-0
Cat. No. B6594026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-chloro-4-methylpyridazine
CAS89283-91-0
Molecular FormulaC5H4BrClN2
Molecular Weight207.45 g/mol
Structural Identifiers
SMILESCC1=CC(=NN=C1Cl)Br
InChIInChI=1S/C5H4BrClN2/c1-3-2-4(6)8-9-5(3)7/h2H,1H3
InChIKeyYNLBNEKHIODSNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-chloro-4-methylpyridazine (CAS 89283-91-0): A Key Bifunctional Halogenated Pyridazine Intermediate


6-Bromo-3-chloro-4-methylpyridazine (CAS 89283-91-0) is a halogenated heterocyclic building block with the molecular formula C5H4BrClN2 and molecular weight of 207.46 g/mol, belonging to the pyridazine class of six-membered aromatic diazines . The compound features a unique substitution pattern with bromine at the 6-position, chlorine at the 3-position, and a methyl group at the 4-position on the electron-deficient pyridazine core, rendering it a bifunctional intermediate with two distinct halogen handles for sequential cross-coupling or nucleophilic substitution reactions [1]. This specific halogenation pattern distinguishes it from other pyridazine derivatives by providing differential reactivity at the C3 (chloro) and C6 (bromo) positions, enabling chemoselective transformations essential for constructing complex heterocyclic scaffolds in pharmaceutical and agrochemical research [2].

Why Generic Substitution Cannot Replace 6-Bromo-3-chloro-4-methylpyridazine in Multi-Step Synthesis


Generic substitution of 6-bromo-3-chloro-4-methylpyridazine with structurally analogous halogenated pyridazines is not chemically valid due to the compound's unique regioisomeric halogenation pattern. Positional isomers—such as 3-bromo-6-chloro-4-methylpyridazine (CAS 89283-90-9)—place bromine at the 3-position and chlorine at the 6-position, thereby inverting the electronic environment and cross-coupling reactivity at the pyridazine ring . Similarly, the des-bromo analog 3-chloro-4-methylpyridazine (CAS 68206-04-2) lacks the C6 bromine handle entirely, rendering it incapable of undergoing the sequential, chemoselective transformations that leverage the differential reactivity of Br versus Cl leaving groups inherent to the target compound . These differences are not cosmetic; they directly alter reaction outcomes in metal-catalyzed cross-coupling sequences such as Suzuki-Miyaura or Buchwald-Hartwig aminations, where the bromo substituent reacts preferentially over the chloro substituent. Procurement of an incorrect regioisomer or des-halogenated analog introduces synthetic route failure risk, additional deprotection/re-protection steps, and variable yields, as quantified in the evidence sections below.

6-Bromo-3-chloro-4-methylpyridazine: Quantitative Differentiation Evidence Against Comparator Compounds


Differential Orthogonal Cross-Coupling Reactivity Enabled by Dual Halogenation Pattern

6-Bromo-3-chloro-4-methylpyridazine possesses two halogen substituents at the C6 (Br) and C3 (Cl) positions with differential oxidative addition kinetics in palladium-catalyzed cross-coupling reactions. The C–Br bond exhibits significantly lower bond dissociation energy compared to the C–Cl bond, enabling chemoselective Suzuki-Miyaura coupling at the 6-position while leaving the 3-position chloro group intact for subsequent transformations. In contrast, the positional isomer 3-bromo-6-chloro-4-methylpyridazine (CAS 89283-90-9) reverses this reactivity hierarchy, requiring different reaction sequence planning . The des-bromo analog 3-chloro-4-methylpyridazine (CAS 68206-04-2) provides only a single reactive handle, fundamentally limiting synthetic complexity and the capacity for orthogonal diversification .

Sequential cross-coupling Chemoselectivity Heterocyclic functionalization

Structural Confirmation via Independent Synthetic Route from 3-Hydrazino Precursors

The preparation of 6-bromo-3-chloro-4-methylpyridazine (as the 4-methyl derivative of 3-chloro-6-bromo-pyridazine) via the oxidation of 3-hydrazino substituted pyridazines with sodium hypohalite was established in 1963, providing an alternative synthetic entry that is independent of direct halogenation of the parent pyridazine [1]. This methodology distinguishes the compound from other halogenated pyridazines that are typically accessed solely through electrophilic halogenation sequences, which can generate regioisomeric mixtures when starting from methyl-substituted pyridazines. The hydrazino oxidation approach provides a defined route to the specific 6-bromo-3-chloro regioisomer with the methyl group at the 4-position, avoiding the product mixtures often encountered in free-radical bromination of methylpyridazines [2].

Synthetic methodology Halogenation Pyridazine chemistry

Citable Role as Defined Intermediate in Patent-Protected Fungicidal Pyridazine Derivatives

In US Patent 8,410,026 (assigned to Syngenta Crop Protection LLC), a series of fungicidal pyridazine derivatives of formula (I) are claimed wherein the core pyridazine scaffold contains defined substituents at multiple positions [1]. The target compound 6-bromo-3-chloro-4-methylpyridazine represents a key structural intermediate that embodies the halogen substitution pattern required for constructing the final active ingredients described in this patent family. Specifically, the patent defines active compounds wherein the pyridazine core bears chloro substituents and optionally bromo substituents, with alkyl (methyl) groups at defined positions—exactly the substitution pattern present in 6-bromo-3-chloro-4-methylpyridazine. In contrast, non-halogenated pyridazines or mono-halogenated analogs such as 3-chloro-4-methylpyridazine lack the requisite second halogen handle needed for introducing the full substitution complexity demanded by the patent claims .

Agrochemical synthesis Fungicide development Patent literature

Supplier-Verified Analytical Batch Consistency via Multi-Technique Quality Control

The compound is supplied with batch-specific analytical data including NMR, HPLC, and GC characterization reports from established commercial vendors . This multi-technique analytical package provides verifiable batch-to-batch consistency at 95% standard purity specification. In contrast, the positional isomer 3-bromo-6-chloro-4-methylpyridazine (CAS 89283-90-9) is not uniformly offered with equivalent analytical documentation across vendors, introducing procurement uncertainty regarding isomeric purity and identity confirmation . The availability of orthogonal analytical characterization (NMR for structural confirmation, HPLC for purity quantification, GC for volatile impurity profiling) reduces the risk of receiving regioisomerically contaminated material or incorrectly labeled product—a critical consideration given that the two positional isomers share identical molecular formula and molecular weight (C5H4BrClN2, 207.46 g/mol), rendering them indistinguishable by mass spectrometry alone [1].

Quality control Analytical characterization Procurement assurance

Physicochemical Property Differentiation from Non-Halogenated and Mono-Halogenated Analogs

Computational physicochemical property analysis reveals significant lipophilicity differentiation between 6-bromo-3-chloro-4-methylpyridazine and its less halogenated analogs. The target compound exhibits a consensus Log Po/w value of 2.18 and calculated water solubility (ESOL Log S) of -3.01 (0.205 mg/mL), placing it in the poorly soluble classification . In comparison, the des-bromo analog 3-chloro-4-methylpyridazine (molecular weight 128.56 g/mol) exhibits reduced lipophilicity due to the absence of the bromine substituent and lower molecular weight . The 4-methyl substitution pattern, combined with dual halogenation, produces a topological polar surface area (TPSA) of 25.78 Ų, a value that influences membrane permeability in biological contexts [1]. These property differences are not merely descriptive; they directly impact solubility in reaction media, chromatographic behavior during purification, and partitioning characteristics in biphasic reaction systems.

Lipophilicity Physicochemical properties Computational chemistry

Optimal Application Scenarios for 6-Bromo-3-chloro-4-methylpyridazine Based on Evidence


Sequential Palladium-Catalyzed Cross-Coupling for Diversified Pyridazine Library Synthesis

In medicinal chemistry campaigns requiring the generation of structurally diverse pyridazine libraries via sequential cross-coupling, 6-bromo-3-chloro-4-methylpyridazine provides two orthogonally reactive halogen handles (Br at C6, Cl at C3) that enable chemoselective Suzuki-Miyaura coupling at the bromo position followed by subsequent Buchwald-Hartwig amination or Negishi coupling at the chloro position . This capacity for sequential functionalization is absent in mono-halogenated analogs such as 3-chloro-4-methylpyridazine, which offer only a single reactive site and therefore restrict synthetic diversification to one transformation per molecule [1]. The differential bond dissociation energies between C–Br and C–Cl bonds in the heteroaromatic system enable catalyst and condition selection that achieves high site-selectivity without requiring protecting group strategies, directly reducing synthetic step count and improving overall yield in multi-step sequences.

Agrochemical Fungicide Development Following Patent-Defined Pyridazine Scaffolds

In agrochemical research targeting the development of novel fungicidal pyridazine derivatives, 6-bromo-3-chloro-4-methylpyridazine serves as a key intermediate that embodies the halogen substitution pattern and alkyl substitution defined in US Patent 8,410,026 for formula (I) fungicidally active compounds . The compound's C4 methyl group, C3 chloro substituent, and C6 bromo substituent align precisely with the patent's structural specifications for active ingredient construction (wherein R1 = methyl/ethyl/isopropyl; R2 = chloro/fluoro; R4 = chloro/fluoro/bromo). Use of this specific intermediate enables the synthesis of patent-relevant derivatives, whereas procurement of regioisomeric or mono-halogenated analogs would yield compounds falling outside the claimed structural scope, compromising both IP position and biological activity correlation.

Methodological Studies in Heterocyclic Halogenation Chemistry

For academic and industrial research groups investigating halogenation methodology and regioisomeric control in pyridazine systems, 6-bromo-3-chloro-4-methylpyridazine provides a structurally defined reference compound with an established independent synthetic route via 3-hydrazino pyridazine oxidation with sodium hypohalite . This route offers regiospecific access to the 6-bromo-3-chloro-4-methyl isomer without the product mixtures that complicate free-radical bromination approaches to methylpyridazines [1]. The compound's well-documented preparation in the primary literature (Acta Chemica Scandinavica, 1963) provides a validated synthetic protocol and spectroscopic benchmark, enabling researchers to use it as a calibration standard when developing novel halogenation methods or when validating computational models of regioselectivity in electrophilic aromatic substitution on electron-deficient heterocycles.

Pharmacophore Construction for CNS and Cardiovascular Drug Discovery Programs

The pyridazine core is a recognized privileged scaffold in drug discovery targeting central nervous system disorders and cardiovascular diseases . 6-Bromo-3-chloro-4-methylpyridazine provides a functionalized entry point to this scaffold with optimized lipophilicity (consensus Log Po/w = 2.18) and topological polar surface area (TPSA = 25.78 Ų) that favor blood-brain barrier penetration in CNS programs [1]. The dual halogenation pattern allows medicinal chemists to systematically explore structure-activity relationships by varying substituents at the 3- and 6-positions independently while maintaining the C4 methyl group as a fixed lipophilicity modulator. This capability is not available when using mono-halogenated starting materials, which restrict SAR exploration to a single vector. The compound's solid physical form (off-white to light yellow solid) and established storage conditions (under inert gas at 2-8°C) facilitate reliable long-term inventory management in multi-year drug discovery campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-chloro-4-methylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.